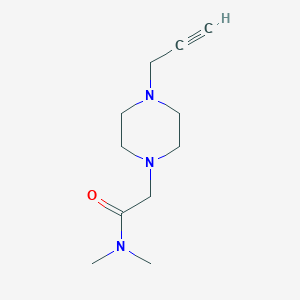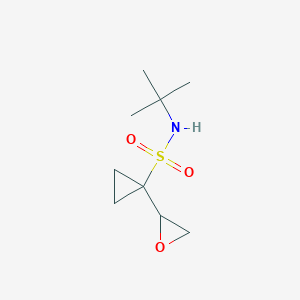![molecular formula C13H25NO2Si B2515188 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 1955561-94-0](/img/structure/B2515188.png)
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve trimethylsilyl groups and methoxycyclohexyl moieties. For instance, the synthesis of compounds with trimethylsilyl groups and their subsequent reactions are detailed, which can provide insights into the behavior of similar compounds . Additionally, the conformational analysis of trimethylsilyl-substituted cyclohexanes offers valuable information on the structural preferences of such compounds in different environments .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors like benzaldehyde. For example, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one is achieved in a 60% overall yield, indicating a moderately efficient synthetic route . Similarly, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with various benzoyl chlorides leads to the formation of functionalized chromones and hydroxyquinolines . These methods could potentially be adapted for the synthesis of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of trimethylsilyl-substituted cyclohexanes have been studied, revealing preferences for certain conformations based on intramolecular interactions. For example, when an intramolecular hydrogen bond is possible, the axial trimethylsilyl group is favored, while in its absence, the equatorial position is preferred . This information is crucial for understanding the potential conformations of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" and predicting its reactivity and interactions.
Chemical Reactions Analysis
The chemical behavior of trimethylsilyl-containing compounds under various conditions has been explored. Photochemical and acid-catalyzed rearrangements of such compounds can lead to a variety of products, including phenols and cyclopentenones . These reactions are sensitive to the conditions, such as the presence of acid or light, and can result in different outcomes based on the specific structure of the starting material. This knowledge can be applied to predict the reactivity of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the solubility, stability, and conformational preferences of trimethylsilyl-substituted compounds are influenced by their substituents and the presence of intramolecular or intermolecular hydrogen bonding . These factors would also be relevant for understanding the properties of the compound .
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis Mechanisms
- A study conducted by Liang Jian (2007) explored the regioselective synthesis and crystal structure of a compound closely related to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. The research provides insights into the crystal structure, showing that certain groups in the compound influence the attack of methylation reagents, leading to a unique crystal configuration (Liang Jian, 2007).
Organic Synthesis Applications
- Pearson and Chandler (1980) demonstrated the use of organoiron complexes in organic synthesis, utilizing compounds similar to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. Their study highlights the potential of these compounds in creating functionalized gem-disubstituted cyclohexadiene complexes, which are precursors for 4,4-disubstituted cyclohexenones (A. J. Pearson & M. Chandler, 1980).
Applications in Lithium-Ion Batteries
- Research by Liu et al. (2016) introduced mixtures including 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. This demonstrates the utility of compounds with similar functional groups in enhancing battery safety and performance (Yi Liu et al., 2016).
Stereochemical Synthesis
- Deguin, Roulet, and Vogel (1997) reported on the synthesis involving compounds similar to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. Their study shows its application in stereochemical synthesis, particularly in creating specific methyl sulfones with high selectivity (B. Deguin, J. Roulet, & P. Vogel, 1997).
Mass Spectrometry and Structural Analysis
- Gray et al. (1970) explored the mass spectral properties of alkoxycyclohexanol trimethylsilyl ethers and alkoxycyclohexyl trimethylsilanes, providing insights into the electron-impact induced fragmentations of these compounds. This research is vital for understanding the structural and stereochemical properties of related compounds (R. T. Gray et al., 1970).
Reagent Development in Bioorganic Synthesis
- Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], showcasing the potential of compounds with similar structures in bioorganic synthesis. This reagent reacts with various amines and nucleic acid bases, highlighting its versatility (R. Hosmane et al., 1990).
Propiedades
IUPAC Name |
2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKHQKAZQPXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)
![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)


![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)